![molecular formula C28H42FeNOPS B15335003 (R)-N-[(1S)-1-Ferrocenylethyl-2-(diphenylphosphino)ethyl]-2-methylpropane-2-sulfinamide](/img/structure/B15335003.png)
(R)-N-[(1S)-1-Ferrocenylethyl-2-(diphenylphosphino)ethyl]-2-methylpropane-2-sulfinamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
®-N-[(1S)-1-Ferrocenylethyl-2-(diphenylphosphino)ethyl]-2-methylpropane-2-sulfinamide is a chiral organophosphorus compound that features a ferrocene moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-N-[(1S)-1-Ferrocenylethyl-2-(diphenylphosphino)ethyl]-2-methylpropane-2-sulfinamide typically involves the following steps:
Formation of the Ferrocene Moiety: The initial step involves the preparation of the ferrocene derivative, which is achieved through the reaction of ferrocene with appropriate reagents to introduce the desired substituents.
Phosphine Introduction: The next step involves the introduction of the diphenylphosphino group. This is typically achieved through a substitution reaction using diphenylphosphine and suitable catalysts.
Sulfinamide Formation: The final step involves the formation of the sulfinamide group. This is usually done by reacting the intermediate compound with a sulfinylating agent under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis systems can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
®-N-[(1S)-1-Ferrocenylethyl-2-(diphenylphosphino)ethyl]-2-methylpropane-2-sulfinamide undergoes various types of chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions, particularly at the ferrocene moiety, leading to the formation of ferrocenium ions.
Reduction: Reduction reactions can also occur, especially at the phosphine group, resulting in the formation of phosphine oxides.
Substitution: The compound can participate in substitution reactions, where the diphenylphosphino group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and other peroxides.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Nucleophiles like amines and alcohols can be used under mild conditions.
Major Products
The major products formed from these reactions include ferrocenium salts, phosphine oxides, and various substituted derivatives depending on the specific reaction conditions.
Scientific Research Applications
®-N-[(1S)-1-Ferrocenylethyl-2-(diphenylphosphino)ethyl]-2-methylpropane-2-sulfinamide has a wide range of applications in scientific research:
Chemistry: It is used as a ligand in asymmetric catalysis, facilitating enantioselective reactions.
Biology: The compound’s chiral properties make it useful in studying biological systems and interactions.
Industry: Used in the synthesis of fine chemicals and pharmaceuticals, leveraging its catalytic properties.
Mechanism of Action
The mechanism by which ®-N-[(1S)-1-Ferrocenylethyl-2-(diphenylphosphino)ethyl]-2-methylpropane-2-sulfinamide exerts its effects involves the coordination of the phosphine group to metal centers, facilitating various catalytic processes. The ferrocene moiety provides stability and enhances the compound’s reactivity. The sulfinamide group contributes to the compound’s chiral properties, enabling enantioselective catalysis.
Comparison with Similar Compounds
Similar Compounds
®-1-[(SP)-2-(Dicyclohexylphosphino)ferrocenyl]ethyldi-tert-butylphosphine: Similar in structure but with different substituents on the phosphine group.
(−)-®-1-[(S)-2-(Diphenylphosphino)ferrocenyl]ethyl methyl ether: Another ferrocene-based compound with a different functional group.
Uniqueness
®-N-[(1S)-1-Ferrocenylethyl-2-(diphenylphosphino)ethyl]-2-methylpropane-2-sulfinamide is unique due to its combination of a ferrocene moiety, diphenylphosphino group, and sulfinamide functionality. This combination imparts distinct chiral properties and catalytic potential, making it highly valuable in asymmetric synthesis and other applications.
Properties
Molecular Formula |
C28H42FeNOPS |
|---|---|
Molecular Weight |
527.5 g/mol |
IUPAC Name |
cyclopentane;N-(1-cyclopentyl-2-diphenylphosphanylethyl)-2-methylpropane-2-sulfinamide;iron |
InChI |
InChI=1S/C23H32NOPS.C5H10.Fe/c1-23(2,3)27(25)24-22(19-12-10-11-13-19)18-26(20-14-6-4-7-15-20)21-16-8-5-9-17-21;1-2-4-5-3-1;/h4-9,14-17,19,22,24H,10-13,18H2,1-3H3;1-5H2; |
InChI Key |
NLABNKXJALWWQQ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)S(=O)NC(CP(C1=CC=CC=C1)C2=CC=CC=C2)C3CCCC3.C1CCCC1.[Fe] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-[(Chloromethoxy)methyl]toluene](/img/structure/B15334921.png)
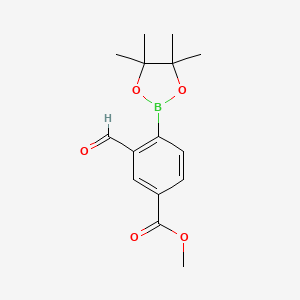

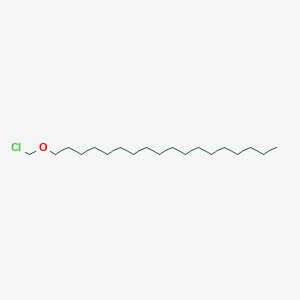
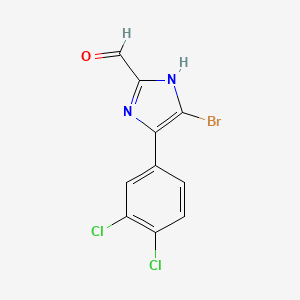
![6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-3-carbonyl chloride](/img/structure/B15334945.png)
![2-Chloro-9-ethoxy-10-methoxy-6,7-dihydro-4H-pyrimido[6,1-a]isoquinolin-4-one](/img/structure/B15334951.png)
![Methyl 2-Amino-3-[(tert-butyldimethylsilyl)oxy]propanoate](/img/structure/B15334954.png)
![6,8-Dichloro-2-(2-fluorophenyl)imidazo[1,2-a]pyridine](/img/structure/B15334960.png)
![3-Methyl-6-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-8-amine](/img/structure/B15334961.png)
![Benzo[d][1,3]dioxol-5-ylbis(3,5-dimethylphenyl)phosphine oxide](/img/structure/B15334966.png)
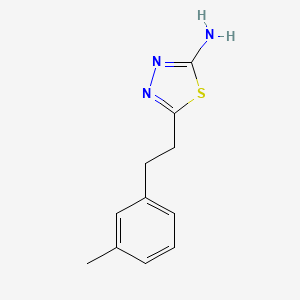
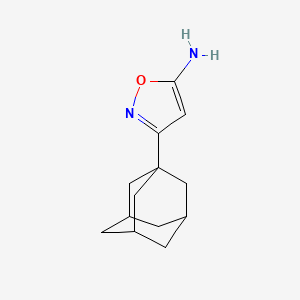
![2,3,5,6-Tetrafluorophenyl 6-[[(Trifluoromethyl)sulfonyl]oxy]nicotinate](/img/structure/B15334985.png)
